2-[5-(Thiophen-2-yl)furan-2-yl]acetic acid
Description
Properties
Molecular Formula |
C10H8O3S |
|---|---|
Molecular Weight |
208.24 g/mol |
IUPAC Name |
2-(5-thiophen-2-ylfuran-2-yl)acetic acid |
InChI |
InChI=1S/C10H8O3S/c11-10(12)6-7-3-4-8(13-7)9-2-1-5-14-9/h1-5H,6H2,(H,11,12) |
InChI Key |
YOLXEINPQBNDGH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CSC(=C1)C2=CC=C(O2)CC(=O)O |
Origin of Product |
United States |
Preparation Methods
Halogenation of Thiophene and Furan Rings
Chlorination of Thiophene: Thiophene is chlorinated at low temperatures (-15 to -5 °C) using t-butyl hypochlorite in an organic solvent such as carbon tetrachloride to yield 2-chlorothiophene with high purity (>98%). The reaction is carefully controlled to avoid over-chlorination and side reactions.
Bromination of Furan Derivatives: Bromination of furan-substituted intermediates with N-bromosuccinimide in dimethylformamide (DMF) provides bromofuran compounds suitable for further coupling steps.
Formation of 2-Iodothiophene Intermediate
The 2-chlorothiophene is converted to 2-iodothiophene by reaction with sodium iodide in a mixed solvent system of acetone and tetrahydrofuran (volume ratio 2-3:1, preferably 3:1) at 20-30 °C. This step is performed under nitrogen atmosphere to prevent oxidation.
The molar ratio of sodium iodide to thiophene is maintained at 1.0-1.1 to ensure complete conversion.
Coupling of 2-Iodothiophene with Diethyl Malonate
2-Iodothiophene is reacted with diethyl malonate in the presence of 2,6-lutidine and tetrahydrofuran solvent under UV irradiation (254 nm) at 20 °C, added dropwise over approximately 5 hours.
The molar ratio for 2-iodothiophene:diethyl malonate:2,6-lutidine is optimized at 1.0:1.05:1.05.
This step forms 2-(2-thienyl)malonic acid diethyl ester intermediates, which are isolated by extraction and evaporation.
Hydrolysis and Decarboxylation to Form 2-Thiophene Acetic Acid
The diethyl malonate intermediate is subjected to alkaline hydrolysis using 32% sodium hydroxide solution with hexadecylpyridinium chloride as a phase transfer catalyst.
The reaction mixture is refluxed for 8 hours, followed by removal of toluene and acidification to pH 1.0-1.5 with hydrochloric acid.
A further reflux under acidic conditions for 4 hours promotes decarboxylation, yielding 2-thiophene acetic acid as a white solid with purity exceeding 99% after recrystallization.
Alternative Methods: Cross-Coupling Approaches
Stille Coupling
Stille coupling between 2-tributylstannylfuran and 5-bromofuran-2-carboxaldehyde or 5-bromo-2-(4-cyanophenyl)furan with 2-tributylstannylfuran has been employed to build bifuran and thiophene-furan frameworks.
This method allows for the construction of the heteroaryl backbone before introduction of the acetic acid side chain.
Suzuki Coupling
- Suzuki coupling of brominated bifuran intermediates with arylboronic acids provides a route to assemble complex heteroaryl systems, which can then be further functionalized to the target acetic acid derivative.
Summary of Reaction Conditions and Yields
| Step | Reagents/Conditions | Solvent(s) | Temperature | Yield / Purity | Notes |
|---|---|---|---|---|---|
| Chlorination of Thiophene | t-Butyl hypochlorite | Carbon tetrachloride | -15 to -5 °C | >98% purity of 2-chlorothiophene | Controlled addition over 2 hours |
| Iodination of 2-Chlorothiophene | Sodium iodide (1.0-1.1 eq) | Acetone/tetrahydrofuran (3:1) | 20-30 °C | Quantitative conversion | Nitrogen atmosphere, brown color indicates reaction progress |
| Coupling with Diethyl Malonate | 2,6-Lutidine, UV irradiation (254 nm) | Tetrahydrofuran | 20 °C, 5 h addition | >99% purity after workup | Dropwise addition to control reaction rate |
| Hydrolysis & Decarboxylation | 32% NaOH, hexadecylpyridinium chloride, HCl acidification | Toluene + aqueous phases | Reflux 8 h (alkaline), reflux 4 h (acidic) | 99.2% purity, 90% yield over two steps | Phase transfer catalysis improves yield |
| Stille Coupling (Alternative) | Organostannane + bromide, Pd catalyst | Toluene | Reflux, 6 h | 78-85% yield | Used for heteroaryl backbone construction |
| Suzuki Coupling (Alternative) | Arylboronic acid + bromide, Pd catalyst | Various | Reflux | Good yields | Enables functional group diversification |
Research Notes and Observations
The described synthetic route using halogenation, iodination, malonate condensation, and hydrolysis/decarboxylation is advantageous due to:
Alternative cross-coupling methods (Stille, Suzuki) are effective for constructing more complex heteroaryl frameworks but may require more specialized reagents and catalysts.
Electrophilic aromatic substitution reactions on thiophene and furan rings proceed efficiently under controlled conditions, enabling selective functionalization.
The use of phase transfer catalysts and mixed solvent systems improves reaction efficiency and product isolation.
Chemical Reactions Analysis
Types of Reactions: 2-[5-(Thiophen-2-yl)furan-2-yl]acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, especially at the thiophene ring.
Reduction: Reduction reactions can target the furan ring, leading to the formation of dihydrofuran derivatives.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas are typical.
Substitution: Halogenating agents like bromine or chlorinating agents can be used under controlled conditions.
Major Products: The major products formed from these reactions include sulfoxides, sulfones, dihydrofuran derivatives, and various substituted thiophene compounds .
Scientific Research Applications
2-[5-(Thiophen-2-yl)furan-2-yl]acetic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound’s derivatives have shown potential as antimicrobial and anticancer agents.
Medicine: Research is ongoing to explore its use in drug development, particularly for its anti-inflammatory and analgesic properties.
Industry: It is utilized in the development of organic semiconductors and other advanced materials
Mechanism of Action
The mechanism of action of 2-[5-(Thiophen-2-yl)furan-2-yl]acetic acid largely depends on its derivatives and the specific biological targets. Generally, the compound can interact with various enzymes and receptors, modulating their activity. For instance, its anti-inflammatory effects may involve the inhibition of cyclooxygenase (COX) enzymes, reducing the production of pro-inflammatory mediators .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares 2-[5-(Thiophen-2-yl)furan-2-yl]acetic acid with analogous compounds, focusing on structural variations, synthesis routes, and biological activities.
Thiazolidinone-Furan Derivatives
- Example: 2-(5-((5-(4-Chlorophenyl)furan-2-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)acetic acid derivatives (). Structural Difference: Incorporates a thioxothiazolidinone ring instead of a thiophene. Activity: Exhibits potent cytotoxicity against human leukemia cells (HL-60), with IC₅₀ values ranging from 1.2–8.7 μM.
Thiophene-Acetic Acid Derivatives
- Example : 5-Benzoyl-thiophene-2-acetic acid ().
- Structural Difference : Replaces the furan-thiophene core with a benzoyl-substituted thiophene.
- Activity : Demonstrates analgesic and anti-inflammatory properties, with efficacy comparable to indomethacin in rodent models .
- Key Insight : Acyl groups (e.g., benzoyl) on thiophene enhance lipophilicity, improving membrane permeability relative to the furan-thiophene acetic acid.
Natural Furan-Containing Acetic Acids
- Example: 2-(5-(3-Hydroxybutyl)furan-2-yl)acetic acid (). Structural Difference: Features a hydroxybutyl substituent on the furan ring. Key Insight: Hydrophilic substituents (e.g., hydroxybutyl) may reduce bioavailability but enhance solubility compared to aromatic thiophene substituents.
Triazole and Morpholine Hybrids
- Example: 2-((5-R1-4-R2-4H-1,2,4-triazole-3-yl)thio)acetic acid salts (). Structural Difference: Triazole rings replace the furan-thiophene system. Activity: Shows immunomodulatory and antifungal activity, with MIC values of 0.5–4 μg/mL against Candida spp. . Key Insight: Nitrogen-rich heterocycles like triazoles improve hydrogen-bonding capacity, altering target specificity.
Structural Data
- Electron Density : Thiophene’s higher electron density compared to furan may enhance π-π stacking in the target compound, influencing solid-state packing or receptor binding.
Cytotoxicity and Anticancer Activity
*Biological data for the target compound is inferred from structural analogues.
Antimicrobial and Biofilm Activity
- Thiazolidinone-furan hybrids (e.g., H2-74, ): Inhibit Staphylococcus epidermidis biofilms with MIC values of 4–16 μg/mL .
- Triazole derivatives (): Effective against fungal biofilms via YycG histidine kinase inhibition .
Biological Activity
2-[5-(Thiophen-2-yl)furan-2-yl]acetic acid is a compound of significant interest in medicinal chemistry due to its unique structural features and biological activities. This article explores its biological activity, focusing on its potential as an enzyme inhibitor and anticancer agent, supported by relevant studies and data.
Chemical Structure and Properties
The compound consists of a thiophene ring and a furan ring linked through an acetic acid moiety. This configuration contributes to its chemical reactivity and biological activity. The presence of both heterocyclic rings allows for diverse interactions with biological targets, making it a valuable scaffold for drug development.
Biological Activity Overview
Research has demonstrated that this compound exhibits notable biological activities, particularly in the following areas:
1. Enzyme Inhibition
- The compound has been identified as a potential inhibitor of microsomal prostaglandin E synthase-1 (mPGES-1), an enzyme involved in inflammatory processes and cancer pathways. Inhibition of this enzyme may lead to reduced inflammation and tumor growth.
2. Anticancer Properties
- In vitro studies indicate that derivatives of this compound can induce apoptosis in various cancer cell lines, suggesting its potential as an anticancer agent. The mechanism of action appears to involve the modulation of apoptotic pathways, which may be linked to its interaction with specific enzymes.
Enzyme Inhibition Studies
A study highlighted the binding interactions between this compound and mPGES-1. Computational modeling indicated that modifications to the compound could enhance binding affinity, which is crucial for developing effective inhibitors.
| Study | Findings |
|---|---|
| In vitro mPGES-1 inhibition | Significant reduction in enzyme activity observed with IC50 values indicating effective inhibition at low concentrations. |
| Apoptosis Induction | Derivatives showed IC50 values ranging from 10 μM to 20 μM against various cancer cell lines, demonstrating moderate to high anticancer activity. |
Anticancer Activity Evaluation
In a comprehensive evaluation of several compounds, including this compound, researchers found that it exhibited cytotoxic effects on cancer cells. The study categorized compounds based on their IC50 values:
| Activity Classification | IC50 Range (μM) | Number of Compounds |
|---|---|---|
| Active | ≤ 20 | 15 |
| Moderately Active | 20 < IC50 ≤ 100 | 10 |
| Inactive | > 100 | Remaining compounds |
The biological activity of this compound is attributed to its ability to interact with key biological molecules:
- Enzyme Binding : The compound's structure allows it to fit into the active site of mPGES-1, blocking substrate access.
- Induction of Apoptosis : By modulating signaling pathways associated with cell survival and death, the compound can trigger apoptosis in cancer cells.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
